5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2): A Comprehensive Technical Guide on Physicochemical Profiling
5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2): A Comprehensive Technical Guide on Physicochemical Profiling
Executive Summary
In modern drug discovery and advanced materials science, heteroaromatic carboxylic acids serve as critical building blocks. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2) is a highly specialized intermediate characterized by its unique electronic distribution and rigid planar geometry. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural logic dictating its behavior, and the self-validating experimental protocols required to accurately measure its thermodynamic parameters.
Structural & Electronic Profiling
The physicochemical behavior of CAS 341015-21-2 is governed by the interplay between its three primary structural moieties: the thiophene core, the carboxylic acid functional group, and the 3-nitrophenyl substituent.
Unlike an unsubstituted thiophene-2-carboxylic acid (which typically exhibits a pKa of ~3.49), the addition of the 3-nitrophenyl group fundamentally alters the molecule's electron density. The nitro group is a potent electron-withdrawing group, exerting strong inductive (-I) and resonance (-M) effects. Although the resonance effect is partially attenuated across the bi-aryl linkage, the inductive withdrawal pulls electron density away from the thiophene core. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the compound. Furthermore, the bulky, rigid nature of the bi-aryl system drives strong intermolecular dipole-dipole interactions, resulting in a high melting point and pronounced lipophilicity.
Logical mapping of structural moieties to physicochemical properties.
Physicochemical Properties Data
The following table synthesizes the quantitative physical and thermodynamic data for CAS 341015-21-2, establishing a baseline for formulation and synthetic integration [1].
| Property | Value / Description | Analytical Significance |
| Molecular Weight | 249.24 g/mol | Standard parameter for stoichiometric calculations. |
| Molecular Formula | C11H7NO4S | Indicates high degree of unsaturation and heteroatom presence. |
| Melting Point | >200 °C (Estimated) | Reflects strong crystal lattice energy driven by hydrogen-bonded dimers and nitro-dipole interactions. |
| Estimated pKa | ~3.1 - 3.3 | Critical for determining the ionization state at physiological pH (7.4). |
| Estimated LogP | ~2.8 - 3.5 | Indicates moderate-to-high lipophilicity, favorable for membrane permeability. |
| Solubility Profile | Soluble in DMSO, DMF; Insoluble in H₂O | Dictates the choice of solvent systems for biological assays and synthetic reactions. |
| Storage Conditions | 2-8 °C, sealed in dry environment | Prevents ambient moisture absorption and potential hydrolytic degradation. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the determination of thermodynamic parameters (pKa and LogP) must rely on self-validating protocols. The following methodologies incorporate internal controls to guarantee that the data generated is an artifact-free representation of the molecule's true physical state.
Self-validating workflow for determining pKa and LogP parameters.
Potentiometric Titration for pKa Determination
Potentiometry remains the gold standard for determining the acid dissociation constant (pKa) of ionizable compounds [2]. Because CAS 341015-21-2 has poor aqueous solubility, a co-solvent system (e.g., methanol/water) is often required, followed by Yasuda-Shedlovsky extrapolation to 100% aqueous conditions.
Protocol & Causality:
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System Calibration (Internal Control): Calibrate the pH electrode using standard buffers (pH 4.00, 7.00, and 10.00) at a strict 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; strict thermoregulation prevents thermodynamic drift. Titrate a known standard (e.g., Potassium Hydrogen Phthalate) to validate electrode response.
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Sample Preparation: Dissolve 2 mM of the compound in a 0.15 M KCl solution (using a minimal percentage of DMSO if necessary). Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, allowing concentration to approximate activity.
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Nitrogen Purging: Purge the solution with inert N₂ gas for 15 minutes prior to and during the titration. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the pH and skews the inflection point of weak acids.
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Titration: Titrate with standardized 0.1 M NaOH. Record the pH after each incremental addition once equilibrium (ΔpH < 0.01 per minute) is reached.
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Data Analysis: The pKa is derived from the midpoint of the buffer region on the titration curve (where[HA] = [A⁻]).
Shake-Flask Method coupled with RP-HPLC for LogP Determination
The shake-flask method directly measures the thermodynamic partitioning of a compound between an aqueous and an organic phase, making it the most authoritative technique for LogP/LogD profiling [3].
Protocol & Causality:
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Phase Saturation: Vigorously stir 1-octanol and phosphate buffer (pH 7.4) together for 24 hours, then allow them to separate. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would otherwise alter concentration calculations.
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System Validation (Internal Control): Run a reference compound with a known LogP (e.g., benzoic acid) through the exact same protocol. If the reference deviates by >0.1 log units, the system must be recalibrated.
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Equilibration: Dissolve the compound in the octanol phase. Combine with the aqueous buffer in a sealed flask and agitate on a mechanical shaker for 24 hours at 25 °C.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks down micro-emulsions of octanol in water, which are a primary source of false-positive lipophilicity readings in highly hydrophobic compounds.
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Quantification: Analyze both phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. LogP is calculated as Log10([Concentration in Octanol] / [Concentration in Water]).
Applications in Drug Development
Understanding the physical properties of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid is paramount for its application in medicinal chemistry. With an estimated pKa of ~3.1, the carboxylic acid will be >99% ionized at physiological pH (7.4). This ionized state is highly advantageous for forming stable salt bridges with basic amino acid residues (like Arginine or Lysine) within the binding pockets of target proteins. Concurrently, the high LogP driven by the nitrophenyl-thiophene axis ensures that the molecule retains enough lipophilic character to achieve favorable membrane permeability and target-site distribution, making it an excellent candidate for fragment-based drug discovery (FBDD).
References
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Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical and Bioanalytical Chemistry, 2013. Available at:[Link]
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Andrés, A., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, 2015. Available at: [Link]
